Regioselective Lithiation: Exclusive C2 Functionalization Enabled by Phenylsulfonyl Group
In direct head-to-head comparison, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine exhibits exclusive C2 lithiation when treated with LDA in THF at -78°C, yielding >95% C2-functionalized product after electrophilic quench. In contrast, unprotected 6-azaindole under identical conditions gives a mixture of N1-, C2-, and C3-alkylated products with <30% yield of the desired C2 isomer [1]. This regioselectivity is critical for constructing kinase inhibitors where the C2 position is a key vector for hinge-binding interactions.
| Evidence Dimension | Regioselectivity of lithiation/functionalization |
|---|---|
| Target Compound Data | >95% C2 selectivity; 80% isolated yield of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine from lithiation |
| Comparator Or Baseline | Unprotected 6-azaindole: <30% C2 selectivity; multiple byproducts |
| Quantified Difference | >3-fold improvement in regioselectivity; >2.6-fold higher yield |
| Conditions | LDA (1.0 equiv), THF, -78°C, 0.5 h; then electrophile |
Why This Matters
This level of regiocontrol directly impacts synthetic efficiency and final product purity in kinase inhibitor lead optimization, reducing the need for chromatographic separation and minimizing material loss.
- [1] Leeson, P. D.; et al. Pyrrolo-pyridine derivatives. U.S. Patent 5,700,809, December 23, 1997. View Source
